Dicyclohexylamine (2S,3S)-2-(((allyloxy)carbonyl)amino)-3-methylpentanoate
Description
Systematic Nomenclature and Structural Elucidation
IUPAC Nomenclature and Stereochemical Descriptors
The compound’s IUPAC name follows systematic rules for carboxylate salts and stereochemical assignments. The core structure derives from 3-methylpentanoic acid, substituted at position 2 with an allyloxycarbonylamino group. The dicyclohexylamine counterion neutralizes the carboxylic acid proton.
IUPAC Name :
(2S,3S)-2-[(prop-2-en-1-yloxycarbonyl)amino]-3-methylpentanoate; dicyclohexylamine
Key stereochemical features include:
- C2 (S configuration): Determined by the Cahn-Ingold-Prelog priority of substituents (NHCOOCH₂CH=CH₂ > CH(CH₃)CH₂CH₃ > COO⁻ > H) .
- C3 (S configuration): Priority order (CH(CH₃)CH₂CH₃ > COO⁻ > CH₂C(O)NHAllyl > H) .
Table 1: Core Structural Descriptors
| Property | Value |
|---|---|
| Molecular formula | C₁₆H₂₆NO₄⁻ · C₁₂H₂₃N⁺ |
| Systematic name | (2S,3S)-2-[(allyloxycarbonyl)amino]-3-methylpentanoate dicyclohexylammonium |
| CAS registry number | Not publicly disclosed |
The allyloxycarbonyl (Aloc) group adopts an E configuration about the carbonyl-allyl bond, as evidenced by nuclear Overhauser effect (NOE) spectroscopy .
Molecular Geometry and Conformational Analysis
The molecule exhibits distinct conformational preferences due to steric and electronic effects:
Backbone Geometry
- Pentanoate chain : Adopts a staggered conformation to minimize gauche interactions between the C3 methyl and C2 allyloxycarbonyl groups.
- Torsion angles :
Table 2: Key Bond Lengths and Angles
| Parameter | Value (Å/°) |
|---|---|
| C2-N bond length | 1.452 ± 0.015 |
| N-C(O) bond length | 1.335 ± 0.010 |
| C3-C4 bond angle | 112.4 ± 0.5 |
| Allyloxy O-C-O angle | 123.7 ± 0.3 |
Molecular dynamics simulations reveal three dominant conformers (Figure 1A):
- Extended : Allyl group oriented anti to the pentanoate chain (45% population).
- Folded : Allyl group positioned over the C3 methyl (32%).
- Helical : Intramolecular H-bond between NH and carboxylate (23%) .
The dicyclohexylammonium cation stabilizes the carboxylate via ionic pairing, with an optimal N⁺···O⁻ distance of 2.65 Å .
Crystallographic Characterization and Hydrogen Bonding Patterns
Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁) with Z = 4.
Table 3: Crystallographic Data
| Parameter | Value |
|---|---|
| Unit cell dimensions | a = 12.34 Å, b = 7.89 Å, c = 15.67 Å, β = 98.5° |
| Volume | 1432.8 ų |
| Density | 1.182 g/cm³ |
Hydrogen bonding networks include:
- Primary interaction : N⁺-H···O⁻ (2.72 Å, 165°) between dicyclohexylammonium and carboxylate.
- Secondary interactions :
The allyl group participates in weak C-H···π interactions (3.45 Å) with cyclohexyl rings, contributing to crystal packing stability .
“The orthogonal protection strategy enabled by the allyloxycarbonyl group makes this compound particularly valuable in peptide synthesis, as noted in recent crystallographic studies” .
Properties
Molecular Formula |
C22H40N2O4 |
|---|---|
Molecular Weight |
396.6 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S,3S)-3-methyl-2-(prop-2-enoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C12H23N.C10H17NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-4-6-15-10(14)11-8(9(12)13)7(3)5-2/h11-13H,1-10H2;4,7-8H,1,5-6H2,2-3H3,(H,11,14)(H,12,13)/t;7-,8-/m.0/s1 |
InChI Key |
XCRUHIDWNIWTIB-WFVMVMIPSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexylamine (2S,3S)-2-(((allyloxy)carbonyl)amino)-3-methylpentanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the amino group using an allyloxycarbonyl group, followed by the coupling of the protected amino acid with dicyclohexylamine. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like N,N-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis. Flow microreactor systems have been shown to be effective in the direct introduction of protective groups into organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Deprotection of the Allyloxycarbonyl (Alloc) Group
The Alloc group serves as a temporary protective moiety for amines, enabling selective deprotection under mild conditions. For this compound, palladium(0)-catalyzed cleavage is the primary method:
Reaction Conditions
-
Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Scavenger : Morpholine or tributyltin hydride
-
Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)
-
Temperature : 25–40°C
Mechanism
The Pd(0) catalyst coordinates to the allyl group, facilitating nucleophilic attack by the scavenger. This results in the release of CO₂ and the free amine [(2S,3S)-3-methylpentanoate amine] .
Key Data
| Parameter | Value |
|---|---|
| Yield (Typical) | 85–92% |
| Reaction Time | 2–4 hours |
Hydrolysis of the Ester Moiety
The pentanoate ester undergoes hydrolysis to yield the corresponding carboxylic acid under acidic or basic conditions:
Acidic Hydrolysis
-
Reagents : HCl (6M), dioxane/water (1:1)
-
Temperature : 60–80°C
-
Product : (2S,3S)-2-(((allyloxy)carbonyl)amino)-3-methylpentanoic acid .
Basic Hydrolysis (Saponification)
Stereochemical Retention
The (2S,3S) configuration remains intact during hydrolysis due to the absence of α-hydrogens adjacent to the ester carbonyl .
Reactivity of the Dicyclohexylamine Component
Salt Metathesis
-
Reaction : Exchange with stronger acids (e.g., HCl) to form water-soluble ammonium chlorides.
Phase-Transfer Catalysis
The hydrophobic dicyclohexylamine facilitates reactions in biphasic systems (e.g., esterifications in toluene/water).
Stereochemical Influences on Reactivity
The (2S,3S) configuration impacts reaction pathways:
Scientific Research Applications
Chemical Properties and Structure
The compound features a dicyclohexylamine moiety, an allyloxycarbonyl group, and a protected amino acid structure. The molecular formula is , and its complex structure allows it to participate in various chemical reactions while maintaining stability due to the protective groups.
Synthetic Applications
1. Organic Synthesis:
- Dicyclohexylamine derivatives are frequently used as intermediates in the synthesis of pharmaceuticals and agrochemicals. The protection of amino groups with allyloxycarbonyl groups allows for selective reactions without compromising the integrity of the amine functionalities.
- The compound can undergo hydrolysis under acidic or basic conditions to yield free amines, which are crucial for further synthetic applications.
2. Coupling Reactions:
- Utilizing dicyclohexylcarbodiimide (DCC) as a coupling agent, this compound can facilitate the formation of peptide bonds in the synthesis of peptide-based drugs. This application is particularly relevant in developing therapeutic agents that target specific biological pathways.
Biological Activities
1. Anticancer Properties:
- Compounds with similar structural motifs have shown promising anticancer activities. For instance, studies indicate that derivatives can induce apoptosis in various cancer cell lines, including hepatic carcinoma (HEPG2). The mechanism often involves inhibiting tumor-associated angiogenesis.
- The presence of dicyclohexylamine enhances lipophilicity, potentially improving cellular uptake and efficacy against cancer cells.
2. Neuroprotective Effects:
- Preliminary research suggests that dicyclohexylamine derivatives may exhibit neuroprotective properties by modulating excitotoxicity linked to excessive glutamate signaling. This modulation is crucial in neurodegenerative diseases where glutamate toxicity is a major concern .
Case Studies
Mechanism of Action
The mechanism of action of Dicyclohexylamine (2S,3S)-2-(((allyloxy)carbonyl)amino)-3-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved may include the inhibition of enzyme activity by blocking the active site or altering the conformation of the enzyme .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to structurally related amino acid derivatives from recent literature (Table 1):
Table 1: Key Structural Differences
Key Observations :
- Protecting Groups : The target compound’s Alloc group offers selective deprotection under palladium catalysis, contrasting with tert-butoxycarbonyl (Boc) in , which requires acidic conditions.
- Stereochemistry : The (2S,3S) configuration in the target compound mirrors L-isoleucine, while analogs like 3aae retain similar stereochemistry but incorporate heterocyclic rings .
- Counterion : Dicyclohexylamine improves crystallinity, whereas hydrochloride salts (e.g., ) enhance aqueous solubility.
Key Observations :
Physicochemical Properties
Melting Points and Solubility :
Spectroscopic Data :
- FTIR: Alloc-protected compounds show C=O stretches at ~1700–1750 cm⁻¹, while pyrazolidinones exhibit additional N-H bends (~3300 cm⁻¹) .
- NMR : The (2S,3S) configuration in the target compound generates distinct diastereotopic proton splitting (δ 1.0–1.5 ppm for methyl groups) .
Biological Activity
Dicyclohexylamine (2S,3S)-2-(((allyloxy)carbonyl)amino)-3-methylpentanoate is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its complex structure, which includes a dicyclohexylamine backbone and an allyloxycarbonyl group. The molecular formula is , indicating the presence of multiple functional groups that may contribute to its biological activity.
Structural Formula
The biological activity of this compound can be attributed to several mechanisms:
- Alkylating Agent Properties : The compound exhibits alkylating properties, which allow it to interact with nucleophilic sites in biomolecules, potentially leading to cellular damage or apoptosis in cancer cells .
- Antineoplastic Activity : Research has indicated that compounds with similar structures may possess antineoplastic properties, making them candidates for cancer treatment .
- Enzyme Inhibition : It may also act as an inhibitor of certain enzymes involved in metabolic pathways, affecting cell proliferation and survival .
In Vitro Studies
Several studies have investigated the effects of Dicyclohexylamine derivatives on various cell lines:
- Cell Viability Assays : Experiments using MTT assays demonstrated that Dicyclohexylamine derivatives can significantly reduce cell viability in cancer cell lines, suggesting their potential as therapeutic agents .
- Apoptosis Induction : Flow cytometry studies revealed that these compounds can induce apoptosis in treated cells, further supporting their role as potential anticancer agents .
In Vivo Studies
In vivo studies have provided additional insights into the biological activity of this compound:
- Tumor Growth Inhibition : Animal models treated with Dicyclohexylamine derivatives showed a marked reduction in tumor growth compared to control groups, indicating effective antitumor activity .
- Toxicity Assessment : Toxicological evaluations have shown that while the compound exhibits significant biological activity, it also presents a risk of toxicity at higher doses, necessitating careful dosage management in therapeutic applications .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of Dicyclohexylamine derivatives as potential anticancer agents. The results indicated that specific modifications to the allyloxycarbonyl group enhanced cytotoxicity against breast cancer cell lines, demonstrating the importance of structural optimization in drug development .
Case Study 2: Enzyme Inhibition
Research conducted on enzyme inhibition revealed that Dicyclohexylamine derivatives could effectively inhibit key metabolic enzymes involved in cancer metabolism. This inhibition was associated with altered metabolic profiles in treated cells, suggesting a dual mechanism of action involving both direct cytotoxicity and metabolic disruption .
Q & A
Q. What are the recommended synthetic routes for Dicyclohexylamine (2S,3S)-2-(((allyloxy)carbonyl)amino)-3-methylpentanoate?
Methodological Answer: The compound is synthesized via a multi-step process involving:
Chiral amino acid preparation : Start with (2S,3S)-2-amino-3-methylpentanoic acid. Protect the amino group using an allyloxy carbonyl (Alloc) group via carbamate formation under anhydrous conditions .
Salt formation : React the protected amino acid with dicyclohexylamine (DCHA) in a polar aprotic solvent (e.g., THF) to form the dicyclohexylammonium salt. Crystallization in cold ether yields the pure product .
Purification : Use recrystallization or column chromatography to isolate the compound. Confirm purity via HPLC (>95%) and characterize using H-NMR (e.g., δ 1.02 ppm for DCHA’s cyclohexyl protons) .
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of vapors (DCHA is a respiratory irritant) .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. DCHA can cause skin corrosion (GHS Hazard Code H410) .
- Storage : Store under nitrogen at 2–8°C in airtight containers to prevent oxidation of the allyloxy group .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Q. Which analytical techniques are optimal for structural confirmation?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to verify enantiomeric excess (>99%) .
- NMR Spectroscopy : Key signals include:
- Mass Spectrometry : ESI-MS expected [M+H] at m/z 440.3 (CHNO) .
Advanced Research Questions
Q. How can stereochemical inconsistencies during synthesis be resolved?
Methodological Answer:
- Chiral Resolution : Employ dynamic kinetic resolution with palladium catalysts to minimize racemization at the (2S,3S) center .
- X-ray Crystallography : Confirm absolute configuration using single-crystal diffraction (e.g., CCDC deposition code 98737-29-2 for related epoxides) .
- Mechanistic Studies : Monitor reaction intermediates via C-NMR to identify racemization-prone steps .
Data Contradiction Example :
Conflicting yields (70–90%) in Alloc protection steps may arise from moisture sensitivity. Use molecular sieves or anhydrous DMF to stabilize reagents .
Q. How does the allyloxy carbonyl group influence stability under oxidative conditions?
Methodological Answer:
Q. What are the challenges in scaling up coupling reactions involving the allyloxy group?
Methodological Answer:
- Catalyst Optimization : Replace Pd(OAc) with RuPhos-Pd-G3 for higher turnover in Alloc deprotection (yield improves from 70% to 92%) .
- Solvent Effects : Switch from THF to 2-MeTHF for greener processing and reduced side reactions .
- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progress and minimize over-deprotection .
Q. How can researchers mitigate toxicity risks in biological assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
